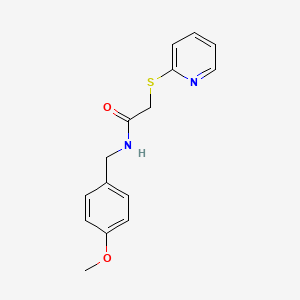

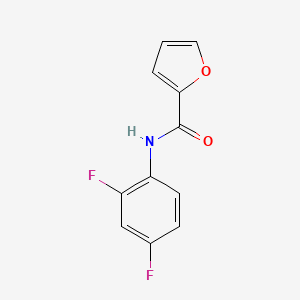

2,2,2-trifluoro-N-(4-isopropoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2,2,2-trifluoro-N-(4-isopropoxyphenyl)acetamide often involves multi-step chemical reactions, starting from basic aromatic amines or acetamides and employing various reagents to introduce the trifluoroacetamide group. For instance, perfluoro-N-fluoro-N-(4-pyridyl)acetamide, a compound with a similar functional group, is synthesized through direct fluorination techniques, which could be adapted for the synthesis of 2,2,2-trifluoro-N-(4-isopropoxyphenyl)acetamide by modifying the aromatic precursor and fluorination conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been extensively studied using techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies reveal intricate details about the bonding, geometry, and electron distribution within the molecules. For example, the crystal structure of N-(2,6-dichloro-4- trifloromethylphenyl)acetamide provides insights into the molecular conformation and intermolecular interactions that could be expected in 2,2,2-trifluoro-N-(4-isopropoxyphenyl)acetamide (Ping, 2007).

Chemical Reactions and Properties

Compounds with the trifluoroacetamide group are known for their reactivity towards nucleophiles due to the electron-withdrawing effect of the trifluoromethyl group. This characteristic could influence the chemical reactions and properties of 2,2,2-trifluoro-N-(4-isopropoxyphenyl)acetamide, making it a potential electrophile in organic synthesis. Studies on similar compounds, like the reactivity of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], hint at the potential chemical pathways and reactions that 2,2,2-trifluoro-N-(4-isopropoxyphenyl)acetamide could undergo (Banks, Besheesh, & Tsiliopoulos, 1996).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline structure play a crucial role in the application and handling of chemical compounds. While specific data on 2,2,2-trifluoro-N-(4-isopropoxyphenyl)acetamide might not be readily available, analogous compounds provide a baseline for understanding its physical behavior. For instance, the synthesis and crystal structure characterization of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide offer valuable insights into the expected physical properties of related trifluoroacetamide compounds (Pan, Zhang, Wang, & Xia, 2016).

Chemical Properties Analysis

The chemical properties of 2,2,2-trifluoro-N-(4-isopropoxyphenyl)acetamide, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the presence of the trifluoroacetamide group and the isopropoxyphenyl moiety. Research on similar molecules, such as the study on N-Aryl-N-isopropyl-2-hydroxyacetamide, can shed light on the chemical behavior and reactivity patterns of 2,2,2-trifluoro-N-(4-isopropoxyphenyl)acetamide (Shu, 2001).

properties

IUPAC Name |

2,2,2-trifluoro-N-(4-propan-2-yloxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7(2)17-9-5-3-8(4-6-9)15-10(16)11(12,13)14/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXWRNRGGODMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(4-isopropoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS*,9bS*)-2-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5636352.png)

![(3aR*,6aR*)-2-allyl-5-[3-(3-methoxyphenyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5636370.png)

![4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5636375.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5636381.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)

![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5636395.png)

![N,N-dimethyl-3-[2-(1-L-prolyl-4-piperidinyl)-1H-imidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5636418.png)

![5-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5636419.png)

![N-{4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B5636422.png)

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5636429.png)